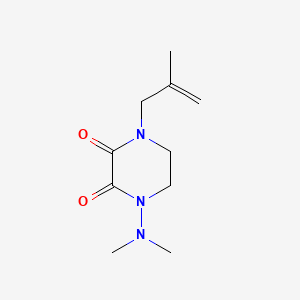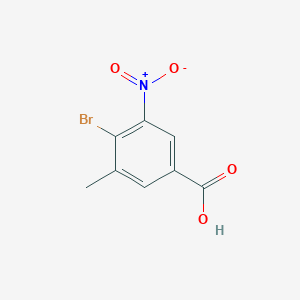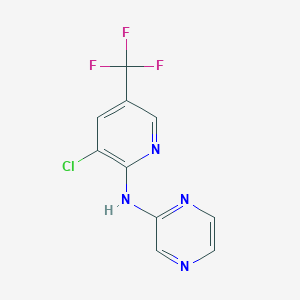![molecular formula C17H18O5 B2795392 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid CAS No. 304896-80-8](/img/structure/B2795392.png)
2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid is a useful research compound. Its molecular formula is C17H18O5 and its molecular weight is 302.326. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Research has focused on synthesizing chromane derivatives, including efforts to understand their structural and conformational properties. For example, Ciolkowski et al. (2009) conducted a study on the synthesis and conformational study of chromane derivatives, providing insights into the molecular structures through IR, NMR spectroscopy, mass spectrometry, and X-ray analysis Ciolkowski, M., Małecka, M., Modranka, R., & Budzisz, E. (2009). Journal of Molecular Structure, 937, 139-145. Such studies are foundational for understanding the reactivity and potential applications of chromene-related compounds in various fields.
Chemical Properties and Applications
Halim and Ibrahim (2017) explored the synthesis, DFT calculations, electronic structure, and various physical properties of a new derivative of heteroannulated chromone. Their work highlights the utility of these compounds in understanding electronic and optical properties, which could have implications for materials science and sensor technologies Halim, S. A., & Ibrahim, M. (2017). Journal of Molecular Structure, 1130, 543-558.
Pharmacological Potential
The study of chromene derivatives extends into pharmacological research, with efforts to synthesize and evaluate the biological activities of these compounds. Čačić et al. (2009) synthesized thiazolidin-4-ones based on chromen-4-yl acetic acid, aiming to screen these compounds for antibacterial activity. This demonstrates the interest in chromene derivatives as potential leads for drug discovery Čačić, M., Molnar, M., Balić, T., Draca, N., & Rajković, V. (2009). Molecules, 14(7), 2501-2513.
Material Science and Catalysis
In material science and catalysis, chromene derivatives have been studied for their potential in catalytic processes and material applications. Iwahama et al. (2000) investigated the oxidation of alcohols to carbonyl compounds using molecular oxygen catalyzed by N-hydroxyphthalimide combined with a Co species, illustrating the role of similar compounds in facilitating chemical transformations Iwahama, T., Yoshino, Y., Keitoku, T., Sakaguchi, S., & Ishii, Y. (2000). The Journal of Organic Chemistry, 65(20), 6502-6507.
Mechanism of Action
Target of Action
Biochemical Pathways
Compounds with similar structures have been shown to inhibit pde2, which plays a crucial role in signal transduction pathways .
Result of Action
properties
IUPAC Name |
2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-9-14(21-10(2)16(18)19)8-7-12-11-5-3-4-6-13(11)17(20)22-15(9)12/h7-8,10H,3-6H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGWUROEALRBFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2795309.png)
![N-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2795312.png)

![1-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2795315.png)

![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2795321.png)

![1-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2795326.png)
![3,5-dichloro-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2795327.png)
![2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrobromide](/img/structure/B2795328.png)


![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(p-tolylthio)butanamide](/img/structure/B2795331.png)
